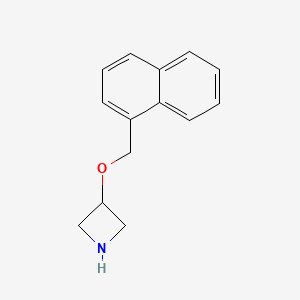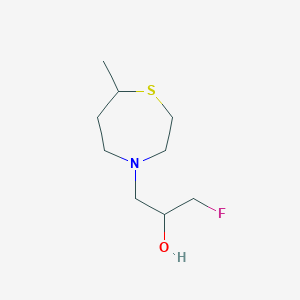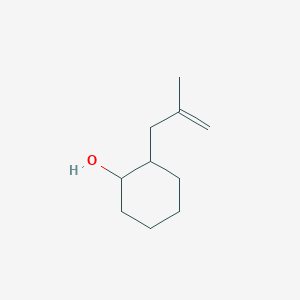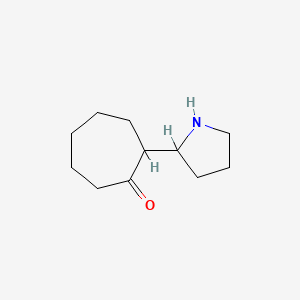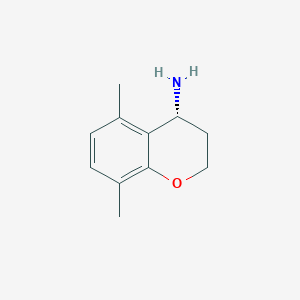
(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as 2,4-dimethylphenol, which undergoes a series of reactions including alkylation, cyclization, and amination to yield the desired product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can introduce various functional groups such as halides or sulfonates.
Wissenschaftliche Forschungsanwendungen
(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine: The enantiomer of the compound with different stereochemistry.
Pueroside B: A compound with a similar benzopyran structure but different functional groups.
Pyrrolopyrazine derivatives: Compounds with a different core structure but similar biological activities.
Uniqueness
(4R)-5,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(4R)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9H,5-6,12H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
WZWLBFFVAANRJP-SECBINFHSA-N |
Isomerische SMILES |
CC1=C2[C@@H](CCOC2=C(C=C1)C)N |
Kanonische SMILES |
CC1=C2C(CCOC2=C(C=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


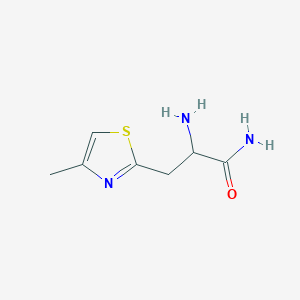
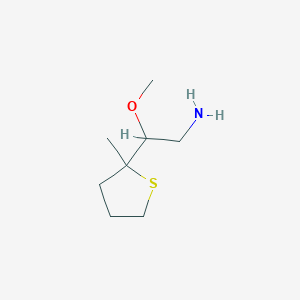
![2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)
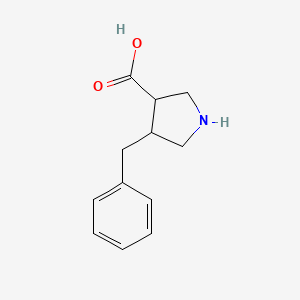
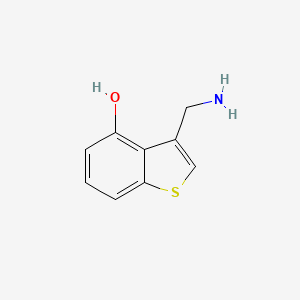
![2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13307905.png)

